N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-18(20-13-3-6-16-17(7-13)27-11-26-16)15-9-21(10-19-15)8-12-1-4-14(5-2-12)22(24)25/h1-7,9-10H,8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGZWPHCBMDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of acidic or basic catalysts.
Introduction of the benzodioxole group: This step may involve the reaction of the imidazole intermediate with benzodioxole derivatives under suitable conditions.
Attachment of the nitrobenzyl group: This can be done through nucleophilic substitution reactions, where the imidazole derivative reacts with nitrobenzyl halides.
Formation of the carboxamide group: This step may involve the reaction of the imidazole derivative with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure that includes a benzodioxole moiety, an imidazole ring, and a nitrobenzyl group. These structural components contribute to its diverse interactions with biological targets, making it a candidate for various applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that imidazole derivatives exhibit promising anticancer properties. Research has shown that compounds similar to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects .
-
Antimicrobial Properties :
- The compound's potential as an antimicrobial agent has been explored. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function. Studies have reported effective inhibition of bacterial growth in vitro, suggesting its viability as a lead compound in antibiotic development .
-
Enzyme Inhibition :
- N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of cytohesin proteins, which play roles in cellular signaling pathways associated with cancer and inflammation .
Biochemical Applications
- Proteomics Research :
- Drug Delivery Systems :
Material Science Applications
- Organic Electronics :
- Sensor Development :
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various imidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds similar to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity at low concentrations. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of “N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric site of enzymes.
Receptor modulation: By acting as an agonist or antagonist at specific receptors.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Key Structural Differences:
- Benzodioxole vs. Methoxy Groups : The 1,3-benzodioxole moiety in the target compound offers enhanced rigidity and electron-rich properties compared to methoxy-substituted analogs (e.g., ). This may improve membrane permeability and resistance to oxidative metabolism.
- Nitrobenzyl vs. Alkyl Chains : The 4-nitrobenzyl group in the target compound contrasts with alkyl chains (e.g., propyl in ). Nitro groups are redox-sensitive, enabling activation under hypoxic tumor conditions, as demonstrated in camptothecin derivatives .
Pharmacological Activity Trends
- Carboxamide Role : The carboxamide group is critical across analogs, facilitating hydrogen bonding with target proteins (e.g., topoisomerases or kinases). In benzimidazole derivatives, carboxamides enhance anticancer and anti-inflammatory activities .
- Nitrobenzyl as a Prodrug Motif : The 4-nitrobenzyl group in the target compound parallels nitroaromatic prodrugs, which exhibit reduced systemic toxicity and selective activation in hypoxic microenvironments .
Research Findings and Implications
- Anticancer Potential: The nitrobenzyl group may position the compound as a hypoxia-targeted agent, akin to camptothecin derivatives (IC50 values: 3.0–25.9 nM) .
- Toxicological Considerations : Benzimidazole derivatives with carboxamide groups exhibit variable toxicity profiles depending on substituents; methoxy groups generally improve tolerability . The nitro group’s metabolic byproducts (e.g., reactive intermediates) warrant further toxicological study.
Biological Activity
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can be described as follows:
- Molecular Formula : C16H15N3O4
- Molecular Weight : 313.31 g/mol
- Chemical Structure : The compound features a benzodioxole moiety linked to an imidazole ring, which is further substituted with a nitrobenzyl group and a carboxamide functional group.
Research indicates that N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation and metabolic pathways.
- Antioxidant Properties : Studies suggest that it possesses antioxidant capabilities, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways involved in cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide significantly reduced cell viability in a dose-dependent manner. The IC50 values obtained were comparable to established anticancer agents, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antioxidant Effects
In vitro assays revealed that the compound effectively scavenged free radicals and reduced lipid peroxidation, showcasing its antioxidant properties. This suggests a protective role against oxidative damage in cellular systems.
Research Findings
Recent investigations into the pharmacological profile of N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide have highlighted its potential therapeutic applications:
Q & A
Q. Solutions :
- Use SHELXL for refinement, leveraging constraints for disordered nitro groups .
- Optimize crystallization with mixed solvents (e.g., DCM/EtOH) and slow evaporation .
Example : A related imidazole-carboxamide derivative showed improved resolution (R-factor < 0.05) using synchrotron radiation .
How do structural modifications (e.g., nitro group reduction) impact biological activity?
Advanced Research Focus
Reducing the nitro group to an amine alters electronic properties and binding:
- Nitro → Amine : Enhances hydrogen bonding but may reduce membrane permeability.
- SAR Table :
| Modification | Activity (IC50, μM) | Target | Reference |
|---|---|---|---|
| -NO2 (Parent) | 0.45 | Kinase A | |
| -NH2 (Reduced) | 1.20 | Kinase A | |
| -CF3 (Analog) | 0.32 | CYP450 3A4 |
Methodological Note : Catalytic hydrogenation (H2/Pd-C) is preferred for nitro reduction .
What analytical techniques are most reliable for purity assessment?
Q. Basic Research Focus
- HPLC-PDA (>98% purity, C18 column, 0.1% TFA in H2O/MeCN gradient) .
- Elemental Analysis (Δ < 0.4% for C/H/N/O) .
- TGA-DSC to detect hydrate/solvate forms .
Contradiction Alert : Discrepancies between calculated and observed molecular weights in MS may indicate salt adducts (e.g., Na+ or K+) .
How can researchers mitigate instability of the benzodioxole ring under acidic conditions?
Q. Advanced Research Focus
- pH Stability Studies : The benzodioxole ring hydrolyzes at pH < 3.0.
- Stabilization Strategies :
Data Insight : Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days when coated with PEG .
What are the best practices for evaluating in vitro cytotoxicity?
Q. Basic Research Focus
- Cell Lines : Use HepG2 (liver) and HEK293 (kidney) for organ toxicity screening.
- Assay Conditions :
- MTT assay at 48 hr incubation.
- Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Tip : Combine with ROS detection kits to link cytotoxicity to oxidative stress .
How can conflicting NMR data for imidazole protons be resolved?
Advanced Research Focus
Signal splitting in 1H NMR often arises from tautomerism or slow conformational exchange:
- Variable Temperature NMR : Cooling to 243 K slows exchange, simplifying splitting patterns .
- 2D NMR (COSY/HSQC) : Assigns coupled protons (e.g., imidazole H4/H5 correlations) .
Example : A related compound showed coalescence at 298 K but resolved into two singlets at 243 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
